N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15760121
Molecular Formula: C10H18FN3
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18FN3 |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2/h8,12H,3-7H2,1-2H3 |
| Standard InChI Key | TVYJFYLOBRVYED-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CN(N=C1C)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine belongs to the 1H-pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The substitution pattern includes:
-
N1: 2-Fluoroethyl group ()
-
C3: Methyl substituent ()
-
C4: Butylamine side chain ()
The IUPAC name reflects this arrangement: N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine. The canonical SMILES string CCCCNC1=CN(N=C1C)C(C)F provides a machine-readable representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.27 g/mol |
| CAS Registry Number | 1856048-12-8 |
| InChI Key | TVYJFYLOBRVYED-UHFFFAOYSA-N |
Stereochemical Considerations
While the compound lacks chiral centers in its primary structure, the fluoroethyl group introduces conformational flexibility. The moiety can adopt gauche or anti conformations, potentially influencing molecular interactions in biological systems. Quantum mechanical calculations on similar fluorinated pyrazoles suggest that the electronegative fluorine atom induces partial charge separation, enhancing dipole-dipole interactions with protein targets .
Synthesis and Manufacturing Processes
Reaction Pathway
Industrial synthesis typically follows a multi-step protocol optimized for yield and purity:
Step 1: Pyrazole Core Formation
3-Methyl-1H-pyrazol-4-amine undergoes alkylation with 1-bromo-2-fluoroethane under basic conditions (e.g., KCO in DMF), introducing the fluoroethyl group at N1.
Step 2: Butylamine Incorporation
The intermediate 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine reacts with butyl bromide via nucleophilic aromatic substitution, facilitated by Cu(I) catalysis.
Step 3: Purification
Crude product is purified through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Yield Optimization
Key parameters influencing synthesis efficiency:
-
Temperature: Maintaining 60-70°C during alkylation prevents side reactions
-
Solvent Polarity: DMF outperforms THF in Step 1 due to better stabilization of the transition state
-
Catalyst Loading: 5 mol% CuI maximizes substitution efficiency in Step 2 while minimizing metal contamination
Physicochemical Properties
Solubility Profile
Experimental measurements from analogous compounds predict:
-
Water: <0.1 mg/mL (25°C)
-
DMSO: 25 mg/mL
-
Ethanol: 8 mg/mL
The fluoroethyl group enhances lipid solubility compared to non-fluorinated analogs, with a calculated logP of 2.1. This property facilitates blood-brain barrier penetration in preclinical models, though specific data for this compound remain unpublished.
Thermal Stability
Differential scanning calorimetry (DSC) of similar pyrazoles shows decomposition onset at 210°C , suggesting adequate stability for standard laboratory handling.
Biological Activities and Mechanisms
Kinase Inhibition
Molecular docking studies using Raf kinase models (PDB: 3OMV) indicate that the fluoroethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site . While IC values for this specific compound are unreported, structurally related inhibitors show nanomolar potency against B-Raf V600E mutants.
Research Findings and Current Studies
Preclinical Data
-
Acute Toxicity: LD > 500 mg/kg (murine oral) inferred from structural analogs
-
Metabolism: CYP3A4-mediated N-dealkylation predicted as primary clearance pathway
Structure-Activity Relationships (SAR)
Modifying the butyl chain (n=4) to shorter alkyls (n=2-3) decreases plasma half-life by 40%, while branching improves metabolic stability .
Future Perspectives
Clinical Translation Challenges
-
Solubility Limitations: Require nanoformulation strategies
-
Metabolite Characterization: Need for F-NMR profiling
Synthetic Chemistry Opportunities
-
Continuous Flow Synthesis: Potential for 3-fold yield improvement
-
Biocatalytic Methods: Enantioselective amination using transaminases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume